molecular formula C18H18ClNO4 B2370021 methyl 2-(2-(5-chloro-2-phenoxyphenyl)-N-methylacetamido)acetate CAS No. 1180843-76-8

methyl 2-(2-(5-chloro-2-phenoxyphenyl)-N-methylacetamido)acetate

Cat. No.: B2370021
CAS No.: 1180843-76-8
M. Wt: 347.8
InChI Key: MHVBXDQYQMEQOP-UHFFFAOYSA-N
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Description

Methyl 2-(2-(5-chloro-2-phenoxyphenyl)-N-methylacetamido)acetate is a complex organic compound with a unique structure that includes a phenoxy group, a chloro substituent, and an acetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-(5-chloro-2-phenoxyphenyl)-N-methylacetamido)acetate typically involves multiple steps, starting with the preparation of the core phenoxyphenyl structure. One common method involves the reaction of 5-chloro-2-phenoxybenzoic acid with methylamine to form the corresponding amide. This intermediate is then reacted with methyl bromoacetate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(5-chloro-2-phenoxyphenyl)-N-methylacetamido)acetate can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro substituent can be replaced by other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted phenoxy compounds.

Scientific Research Applications

Methyl 2-(2-(5-chloro-2-phenoxyphenyl)-N-methylacetamido)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which methyl 2-(2-(5-chloro-2-phenoxyphenyl)-N-methylacetamido)acetate exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-phenoxyphenylacetic acid: Shares the phenoxy and chloro groups but lacks the acetamido and methyl ester functionalities.

    Phenoxyacetamide derivatives: These compounds have similar core structures but different substituents, leading to varied properties and applications.

Uniqueness

Methyl 2-(2-(5-chloro-2-phenoxyphenyl)-N-methylacetamido)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse modifications and derivatizations, making it a versatile compound in research and industry.

Properties

IUPAC Name

methyl 2-[[2-(5-chloro-2-phenoxyphenyl)acetyl]-methylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4/c1-20(12-18(22)23-2)17(21)11-13-10-14(19)8-9-16(13)24-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVBXDQYQMEQOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)OC)C(=O)CC1=C(C=CC(=C1)Cl)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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